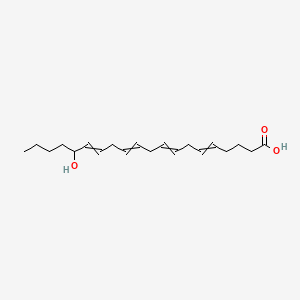
16-Hydroxyicosa-5,8,11,14-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(©I)16-HETE, or 16-hydroxy-5,8,11,14-eicosatetraenoic acid, is a hydroxylated metabolite of arachidonic acid. It is classified as a subterminal hydroxyeicosatetraenoic acid (HETE) and is produced by cytochrome P450 enzymes through the metabolism of arachidonic acid. This compound plays a significant role in various physiological and pathological processes, particularly in the cardiovascular system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (©I)16-HETE typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic reactions using cytochrome P450 enzymes. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production of (©I)16-HETE may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce (©I)16-HETE in large quantities.
化学反应分析
Types of Reactions
(©I)16-HETE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving (©I)16-HETE include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of (©I)16-HETE depend on the type of reaction. For example, oxidation can lead to the formation of keto derivatives, while reduction can produce alcohol derivatives.
科学研究应用
(©I)16-HETE has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of arachidonic acid and the role of cytochrome P450 enzymes.
Biology: Researchers investigate its role in cellular signaling and its effects on various cell types.
Medicine: (©I)16-HETE is studied for its potential involvement in cardiovascular diseases and its effects on cardiac hypertrophy.
Industry: It is used in the development of pharmaceuticals and as a biochemical marker in diagnostic assays.
作用机制
(©I)16-HETE exerts its effects through the modulation of cytochrome P450 enzyme activity. It can act as an allosteric modulator, altering the activity of enzymes such as CYP1B1 and CYP1A2. This modulation affects the metabolism of other substrates and can lead to changes in cellular signaling pathways. The molecular targets and pathways involved include the regulation of gene expression and the activation of specific signaling cascades.
相似化合物的比较
Similar Compounds
15-HETE: Another hydroxylated metabolite of arachidonic acid, produced by lipoxygenase enzymes.
19-HETE: A subterminal HETE that has been found to inhibit CYP1B1 activity and has cardioprotective effects.
Uniqueness
(©I)16-HETE is unique in its ability to modulate cytochrome P450 enzyme activity through an allosteric mechanism. This property distinguishes it from other HETEs, which may have different effects on enzyme activity and cellular processes.
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
16-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
InChI 键 |
JEKNPVYFNMZRJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

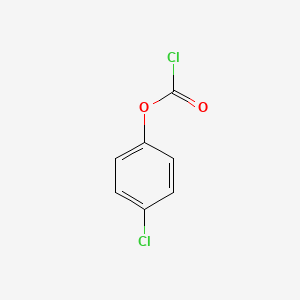
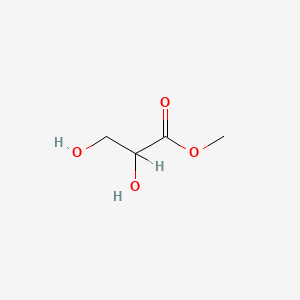
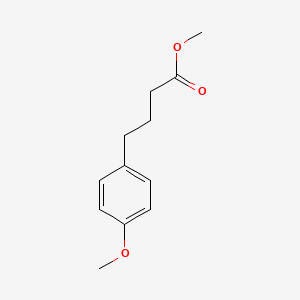
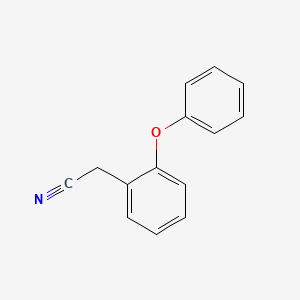
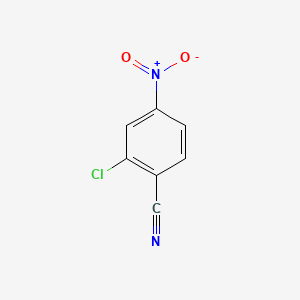
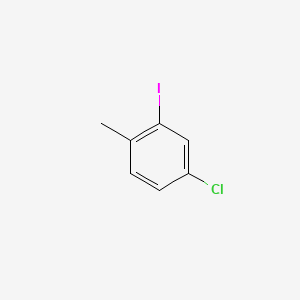
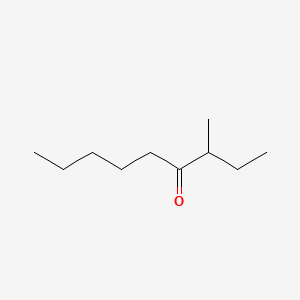
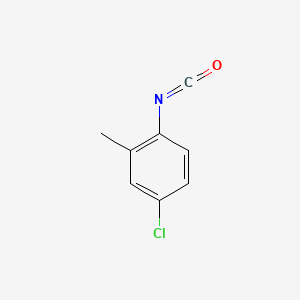

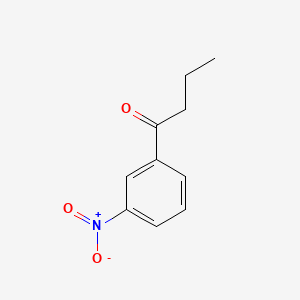

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)

